molecular formula C9H10Cl2F3N B13474888 {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13474888
M. Wt: 260.08 g/mol
InChI Key: KSTQNRDXZTXIMB-UHFFFAOYSA-N
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Description

{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group, a chloro substituent, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(trifluoromethyl)benzyl chloride with methylamine under controlled conditions to form the desired amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro and trifluoromethyl groups can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the chloro group can produce hydroxyl or alkoxy derivatives.

Scientific Research Applications

{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability.

Comparison with Similar Compounds

Similar Compounds

  • {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}amine hydrochloride
  • {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(ethyl)amine hydrochloride
  • {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(propyl)amine hydrochloride

Uniqueness

{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups can significantly influence the compound’s electronic properties, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

KSTQNRDXZTXIMB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)C(F)(F)F.Cl

Origin of Product

United States

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